molecular formula C19H17N3O3S2 B2739001 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 872630-27-8

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2739001
CAS No.: 872630-27-8
M. Wt: 399.48
InChI Key: MZQUQRCSRUXJOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves the cyclization of 2-aminothiazoles with halo carbonyl compounds . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . The process can be summarized in the following steps:

    Formation of Intermediate: The initial step involves the reaction of 2-aminothiazole with a halo carbonyl compound to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the imidazo[2,1-b]thiazole ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The imidazo[2,1-b]thiazole ring plays a crucial role in binding to the active site of the target enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its combination of an imidazo[2,1-b]thiazole ring with a sulfonamide group, which imparts a broad spectrum of biological activities. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-13-11-16(7-8-18(13)25-2)27(23,24)21-15-5-3-14(4-6-15)17-12-22-9-10-26-19(22)20-17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQUQRCSRUXJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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